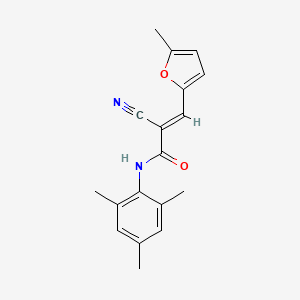

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Beschreibung

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a small organic molecule featuring a conjugated enamide backbone with a cyano group at the α-position, a 5-methylfuran-2-yl substituent, and a 2,4,6-trimethylphenyl (mesityl) amide group. The (E)-stereochemistry of the double bond is critical for maintaining planarity, which may influence intermolecular interactions such as hydrogen bonding and π-stacking.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-7-12(2)17(13(3)8-11)20-18(21)15(10-19)9-16-6-5-14(4)22-16/h5-9H,1-4H3,(H,20,21)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCVMVTHAHRIU-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 5-methylfuran-2-carbaldehyde and 2,4,6-trimethylaniline in the presence of a cyanoacetic acid derivative. The reaction is typically carried out under basic conditions, using a base such as piperidine or pyridine, and requires careful control of temperature and reaction time to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products Formed

Oxidation: Furanones, carboxylic acids.

Reduction: Amines, aldehydes.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the cyano group and the furan ring suggests that it could interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications.

Industry

In industry, (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the furan ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be contextualized by comparing it to three closely related analogs (Table 1):

Table 1. Structural and molecular comparison of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide with analogs.

Structural and Electronic Differences

- Substituent Effects: The 5-methyl group on the furan in the target compound contrasts with electron-withdrawing groups (e.g., 4-fluoro in -nitro in ).

- Stereochemistry : The (Z)-isomer in may exhibit distinct spatial arrangements compared to the (E)-configured target compound, affecting packing in crystalline states or interaction with biological targets .

Implications for Physicochemical Properties

- Molecular Weight and Polarity : The nitro-substituted analog () has the highest molecular weight (401.4) and polarity due to the nitro group, likely impacting solubility and diffusion rates. The fluorophenyl derivative () is lighter (374.4) and may exhibit improved lipophilicity.

- Hydrogen-Bonding Potential: The pyrazole-containing compound () has two nitrogen atoms capable of acting as hydrogen-bond acceptors, whereas the furan-based compounds rely on oxygen and cyano groups for such interactions .

Biologische Aktivität

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O |

| Molecular Weight | 306.39 g/mol |

| LogP | 3.2601 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 48.971 Ų |

The biological activity of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies show that the compound has antimicrobial effects against various bacterial strains, indicating its potential as an antibacterial agent.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide using DPPH and ABTS assays. The results demonstrated that the compound significantly scavenged free radicals compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In vitro experiments on human macrophages showed that treatment with the compound reduced the expression of TNF-alpha and IL-6 by approximately 40%, indicating its potential utility in managing chronic inflammatory conditions.

Case Study 3: Antimicrobial Activity

A series of microbiological assays revealed that (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.